molecular formula C21H12O B13791809 13H-Dibenzo[a,i]fluoren-13-one CAS No. 86854-01-5

13H-Dibenzo[a,i]fluoren-13-one

Katalognummer: B13791809
CAS-Nummer: 86854-01-5
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: CZRCYSBXQHBJIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13H-Dibenzo[a,i]fluoren-13-one is a polycyclic aromatic ketone with the molecular formula C21H12O It is known for its unique structure, which consists of fused benzene rings and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13H-Dibenzo[a,i]fluoren-13-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a polycyclic aromatic hydrocarbon in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

13H-Dibenzo[a,i]fluoren-13-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

13H-Dibenzo[a,i]fluoren-13-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research explores its potential as a therapeutic agent or as a model compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 13H-Dibenzo[a,i]fluoren-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo reversible Friedel-Crafts acyl rearrangements, which play a pivotal role in its chemical behavior. These rearrangements involve the migration of acyl groups within the molecule, leading to the formation of different isomers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 13H-Dibenzo[a,h]fluoren-13-one
  • 12H-Dibenzo[b,h]fluoren-12-one

Uniqueness

13H-Dibenzo[a,i]fluoren-13-one is unique due to its specific arrangement of fused benzene rings and the position of the ketone group. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Eigenschaften

CAS-Nummer

86854-01-5

Molekularformel

C21H12O

Molekulargewicht

280.3 g/mol

IUPAC-Name

pentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-one

InChI

InChI=1S/C21H12O/c22-21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)21/h1-12H

InChI-Schlüssel

CZRCYSBXQHBJIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C3C=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.